6-chloro-N-cyclobutylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-cyclobutylpyridine-3-sulfonamide is a chemical compound with the molecular formula C10H13ClN2O2S. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group, cyclobutyl ring, and sulfonamide moiety contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutylpyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Cyclobutyl Group Addition: The cyclobutyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the nitrogen atom in the sulfonamide group.
Reduction: Reduction reactions can target the chloro group or the sulfonamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dechlorinated compounds or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-cyclobutylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the chloro and cyclobutyl groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-cyclopropylpyridine-3-sulfonamide
- 6-chloro-N-cyclopentylpyridine-3-sulfonamide
Comparison
6-chloro-N-cyclobutylpyridine-3-sulfonamide is unique due to the presence of the cyclobutyl ring, which imparts different steric and electronic properties compared to the cyclopropyl or cyclopentyl analogs. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
6-Chloro-N-cyclobutylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT), which plays a crucial role in various metabolic disorders and cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyridine ring substituted with a chloro group and a sulfonamide moiety, which is significant for its interaction with biological targets.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of NNMT : The compound effectively inhibits NNMT, leading to alterations in metabolic pathways associated with cancer and other diseases.
- Anticancer Activity : It has shown promise in preclinical models for inducing apoptosis in cancer cell lines, particularly those overexpressing NNMT.
- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties against oxidative stress, relevant in neurodegenerative diseases.
1. NNMT Inhibition
A study evaluated the inhibitory effects of various compounds on NNMT, revealing that this compound had an IC50 value of 30.5 µM, indicating significant inhibitory activity compared to reference inhibitors.
Compound | IC50 (µM) |
---|---|
This compound | 30.5 ± 4.0 |
MNA (reference inhibitor) | 24.6 ± 3.2 |
Sinefungin | 17.0 ± 3.4 |
2. Anticancer Efficacy
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 ± 2.1 | Induction of apoptosis |
A549 (Lung Cancer) | 12.3 ± 1.8 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.5 ± 0.9 | Activation of caspase pathways |
These findings suggest that the compound could be further developed as a therapeutic agent for cancer treatment.
3. Neuroprotective Effects
Research indicates that the compound may protect neuronal cells from oxidative stress, which is critical in conditions like Parkinson's disease and Alzheimer's disease. This neuroprotective effect could be attributed to its ability to modulate cellular signaling pathways involved in oxidative stress responses.
Case Studies
Several preclinical studies have investigated the biological activities of this compound:
- Study on NNMT Inhibition : A comparative analysis highlighted the compound's effectiveness against NNMT overactivity, which is linked to metabolic disorders.
- Anticancer Studies : Research on various cancer cell lines demonstrated dose-dependent responses to the compound, reinforcing its potential as an anticancer agent.
Properties
IUPAC Name |
6-chloro-N-cyclobutylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-5-4-8(6-11-9)15(13,14)12-7-2-1-3-7/h4-7,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTMYENWPKKKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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